molecular formula C8H15NO B2536940 3-Ethyl-6-methylpiperidin-2-one CAS No. 1823801-15-5

3-Ethyl-6-methylpiperidin-2-one

Cat. No.: B2536940
CAS No.: 1823801-15-5
M. Wt: 141.214
InChI Key: RXTOBTRQQPIIFE-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpiperidin-2-one is a substituted piperidinone derivative offered as a valuable chemical building block for organic synthesis and medicinal chemistry research. Piperidin-2-one scaffolds are recognized as versatile intermediates in the construction of a large variety of bioactive moieties and pharmaceuticals. As a heterocyclic building block, this compound is of significant interest in drug discovery programs. Piperidin-2-one cores are frequently explored in the development of potential therapeutic agents. The specific alkyl substitutions on the piperidine ring in this compound can be utilized to fine-tune the properties of lead molecules, a strategy often employed in optimization campaigns. The "magic methyl" and other alkyl effects are well-documented for their ability to profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties by modulating conformational behavior and engaging in hydrophobic interactions with target sites. This product is labeled with the identifier "For Research Use Only" (RUO). It is intended solely for use in professional laboratory settings by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOBTRQQPIIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethyl 6 Methylpiperidin 2 One and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For 3-Ethyl-6-methylpiperidin-2-one, the primary disconnection is at the amide bond within the lactam ring. This C-N bond cleavage reveals a linear precursor, specifically a 5-amino-3-methylheptanoic acid or its corresponding ester. This amino acid is a key intermediate, as its cyclization directly forms the desired piperidinone ring. researchgate.netwikipedia.org

Further disconnection of this δ-amino acid precursor suggests several forward synthetic strategies. A C-C bond disconnection between the C3 and C4 positions points to a Michael addition-type reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. Alternatively, disconnection adjacent to the nitrogen atom suggests a route involving the reductive amination of a keto acid or ester. researchgate.netamazonaws.com These fundamental disconnections form the basis for the intramolecular and intermolecular cyclization strategies discussed below.

Cyclization Reactions for Piperidinone Ring Formation

The construction of the six-membered piperidinone ring is the pivotal step in the synthesis of this compound. This can be achieved through either intramolecular or intermolecular cyclization reactions.

Intramolecular strategies involve the cyclization of a single linear molecule that already contains all the necessary atoms for the ring. A prevalent method is the lactamization of a δ-amino acid or its ester derivative. researchgate.netwikipedia.org This reaction is typically promoted by heat or coupling agents and is an efficient way to form the thermodynamically stable six-membered ring.

Another powerful intramolecular approach is reductive amination. researchgate.net This process can start from a δ-keto-nitrile or a δ-keto-amide. The ketone is converted into an imine or iminium ion in the presence of an amine source, which then undergoes intramolecular cyclization and subsequent reduction to yield the piperidinone. Tandem reaction sequences, such as oxidation-cyclization-oxidation, have also been employed to create substituted piperidinones from unsaturated alcohol precursors. nih.gov

Intramolecular Cyclization Method Precursor Type Key Transformation Reference
Lactamization5-Amino-3-methylheptanoic acid/esterAmide bond formation researchgate.netwikipedia.org
Reductive Aminationδ-Keto-nitrile or δ-keto-amideImine/Iminium ion cyclization researchgate.net
Radical CyclizationUnsaturated ester with radical initiator6-exo cyclization nih.gov
Tandem Oxidation-CyclizationUnsaturated amino alcoholPCC or similar oxidant nih.gov

This table summarizes common intramolecular cyclization strategies for forming piperidinone rings.

Intermolecular strategies involve the assembly of the piperidinone ring from two or more separate components. The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction, where an aldehyde, a β-keto ester, and ammonia (B1221849) (or a primary amine) combine to form a 4-piperidone. wikipedia.org While this method traditionally yields 4-piperidones, modifications can provide access to the 2-piperidone (B129406) scaffold.

Another significant intermolecular approach is the tandem Michael addition-cyclization. For instance, the addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by an intramolecular condensation, can construct the piperidinone ring. youtube.com Organocatalytic methods have been developed to control the stereochemistry of such tandem reactions, yielding highly functionalized piperidines. rsc.org

Intermolecular Cyclization Method Key Reactants Reaction Type Reference
Petrenko-Kritschenko SynthesisAldehyde, β-keto ester, ammonia/amineMulticomponent condensation wikipedia.org
Tandem Michael Addition-Cyclizationα,β-Unsaturated ester, amine nucleophileConjugate addition followed by cyclization youtube.com
[4+2] CycloadditionImine and glutaraldehydeOrganocatalytic Mannich-reductive cyclization rsc.org

This table outlines key intermolecular strategies for constructing piperidinone rings.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 and C6 positions is crucial for synthesizing specific stereoisomers of this compound. This is achieved through asymmetric synthesis, primarily using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter(s) are set, the auxiliary is removed. Evans oxazolidinones are a well-known class of auxiliaries used in asymmetric alkylation reactions. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, for example, to guide the stereoselective introduction of the ethyl group at the C3 position.

In a relevant study on a similar system, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was synthesized using D-phenylglycinol as a chiral auxiliary. researchgate.net The stereoselectivity of the alkylation at the C3 position was found to be highly dependent on the reaction conditions and whether the hydroxyl group on the auxiliary was protected. This highlights the profound influence a chiral auxiliary can exert on the stereochemical course of a reaction. researchgate.net

Auxiliary Type Application Key Feature Reference
Evans OxazolidinonesAsymmetric alkylationForms a rigid chelated transition state wikipedia.org
D-PhenylglycinolDirected alkylation of lactam ringStereodirecting group on the lactam nitrogen researchgate.net
CamphorsultamVarious asymmetric transformationsProvides high steric hindrance and predictability wikipedia.org
PseudoephedrineAsymmetric alkylationForms a stable chelate to direct alkylation wikipedia.org

This table presents examples of chiral auxiliaries applicable to the asymmetric synthesis of substituted piperidinones.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of chiral piperidines and their derivatives. nih.govresearchgate.net

For example, organocatalytic Michael additions can set the stereocenter at the C3 position. A chiral amine catalyst, such as a proline derivative, can activate an α,β-unsaturated compound towards stereoselective nucleophilic attack. youtube.com Subsequent reductive cyclization can then form the piperidinone ring while retaining the established stereochemistry. Similarly, asymmetric hydrogenation of a pre-formed piperidinone containing a double bond could be used to set one or both stereocenters, depending on the substrate. youtube.com Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters represents another modern approach to creating chiral 2,3-disubstituted piperidines with excellent enantioselectivity. nih.gov

Enantioselective Total Synthesis Pathways

The creation of specific stereoisomers of this compound is a critical objective in synthetic chemistry, as stereochemistry often dictates biological activity. While a dedicated total synthesis for this exact compound is not extensively documented, several enantioselective strategies developed for related piperidine (B6355638) and lactam structures are directly applicable. These methods primarily rely on asymmetric catalysis and the use of chiral building blocks to control the formation of stereocenters at the C3 and C6 positions.

Enantioselective synthesis can be achieved through the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a tetrahydropyridinone. Catalytic systems employing rhodium(I) or ruthenium(II) complexes with chiral phosphine (B1218219) ligands have proven effective in the stereoselective reduction of similar heterocyclic enamides and unsaturated lactams. nih.gov Another powerful approach involves the diastereoselective alkylation of a chiral lactam enolate. For instance, a protected 6-methylpiperidin-2-one (B167070) could be deprotonated and then reacted with an ethyl halide. The stereochemical outcome of the ethyl group's introduction at the C3 position is guided by the existing stereocenter at C6 or by a chiral auxiliary attached to the piperidinone nitrogen.

Furthermore, enantioselective total syntheses of complex alkaloids containing substituted piperidine rings often utilize a chiral lactam as a key intermediate. nih.govnih.gov These syntheses establish stereocenters early on through methods like palladium-catalyzed asymmetric allylic alkylation of a precursor, which is then elaborated into the desired piperidinone core. nih.gov A transannular cyclization of a chiral lactam precursor has also been shown to form multiple stereocenters with a high degree of diastereoselectivity, a strategy that could be adapted for the stereocontrolled synthesis of this compound. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound can benefit from such sustainable approaches, particularly in the choice of solvents and catalysts.

Solvent-Free and Water-Mediated Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to more benign reaction media is a core tenet of green chemistry. Water-mediated synthesis offers a safe, non-flammable, and environmentally friendly alternative. The interruption of palladium-catalyzed hydrogenation of pyridine (B92270) derivatives by water, for example, has been shown to selectively produce piperidinones. nih.gov This method presents an opportunity for a one-pot functionalization process with high selectivity and yields. nih.gov

Another green alternative involves the use of deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and urea (B33335) or glucose and urea. researchgate.netasianpubs.org These solvents are biodegradable, non-toxic, and inexpensive. The Mannich reaction, a classical method for synthesizing piperidinones by condensing an aldehyde, a ketone, and an amine, can be effectively carried out in a glucose-urea DES, often leading to high yields. researchgate.netasianpubs.org This approach could be directly applied to the synthesis of this compound by reacting an appropriate aldehyde, ethyl methyl ketone, and an ammonia source. Solvent-free conditions, where the neat reactants are heated together, sometimes with a solid-phase catalyst, represent another viable green strategy for piperidinone synthesis. nih.gov

MethodSolvent/MediumKey AdvantagesRelevant Precursors
Water-Mediated HydrogenationWaterEnvironmentally benign, high selectivity, potential for one-pot reactions. nih.govSubstituted Pyridine Derivatives
Deep Eutectic Solvent (DES) SynthesisGlucose-UreaBiodegradable, non-toxic, inexpensive, high yields. researchgate.netasianpubs.orgAldehydes, Ketones, Ammonia source
Solvent-Free SynthesisNone (neat reactants)Reduced waste, atom economy, often simpler workup. nih.govCyanoacetamides, Ketones

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. For the synthesis of chiral piperidinones like the stereoisomers of this compound, enzymatic methods offer a powerful and sustainable pathway. nih.gov

A prominent strategy is the chemo-enzymatic asymmetric dearomatization of pyridines. nih.govacs.org This approach combines chemical synthesis to create an activated pyridine precursor, followed by biocatalytic steps to generate the chiral piperidine core. One such cascade involves an amine oxidase and an ene-imine reductase to convert tetrahydropyridines into stereo-defined substituted piperidines. nih.govacs.org This method provides precise stereochemical control, which is essential for producing enantiopure compounds. nih.gov

Enzymatic kinetic resolution is another key biocatalytic technique. A racemic mixture of a piperidine derivative can be resolved by an enzyme, such as a lipase, that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. nih.gov For example, a racemic precursor alcohol could be resolved before being converted into the target this compound, ensuring an enantiomerically enriched final product. nih.gov

Biocatalytic MethodEnzyme ClassTransformationKey Features
Chemo-enzymatic DearomatizationAmine Oxidase, Ene-Imine ReductaseActivated Pyridine to Chiral PiperidineHigh stereoselectivity, mild aqueous conditions. nih.govacs.org
Enzymatic Kinetic ResolutionLipase, ProteaseRacemic Alcohol/Ester to Enantioenriched ProductSeparation of enantiomers, access to high enantiopuric compounds. nih.gov

Functionalization and Derivatization of the Piperidinone Core

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. The ability to selectively functionalize different positions on the ring and its substituents is crucial for creating a diverse library of related compounds.

Regioselective Functionalization at Ring Positions

The piperidinone ring offers several sites for regioselective functionalization. The nitrogen atom can be readily alkylated, acylated, or used to direct further reactions. The carbon atom alpha to the carbonyl group (C3) is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new substituents.

More advanced C-H functionalization strategies allow for the modification of positions that are typically less reactive. For example, palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective functionalization of piperidines, often using a directing group attached to the nitrogen to guide the catalyst to a specific C-H bond, such as at the C3 or C4 position. acs.org A transition-metal-free method for the multiple functionalization of piperidines to yield substituted 2-piperidinones has also been described, showcasing pathways to introduce functionality at various ring positions. acs.org Furthermore, tandem oxidation-cyclization-oxidation processes can be employed to generate 3-substituted 4-piperidinones from unsaturated alcohol precursors, which could then be converted to the corresponding 2-piperidinone. nih.gov

Modifications at the Ethyl and Methyl Substituents

The ethyl and methyl groups at positions C3 and C6 also present opportunities for derivatization, although this can be more challenging than ring functionalization. The methyl group, being adjacent to a stereocenter and the ring nitrogen, could potentially be functionalized through radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.

Alternatively, strategies analogous to the functionalization of methylpyridines could be considered. For example, lithiation of a protected 3-methylpyridine (B133936) followed by reaction with an electrophile is a known method, though it can be challenging. youtube.com Adapting such a strategy to the C6-methyl group of the piperidinone would require careful selection of the base and reaction conditions to avoid competing deprotonation at the more acidic C3 position. Functionalization of the ethyl group would likely proceed via radical mechanisms or through advanced catalytic C-H activation methods, which can selectively target specific C-H bonds even in the presence of other reactive sites.

N-Substitution Reactions and Quaternization

The nitrogen atom of the lactam ring in this compound and its stereoisomers is a key site for synthetic modification. N-substitution reactions introduce a wide variety of functional groups, significantly altering the molecule's steric and electronic properties. Furthermore, the resulting N-substituted derivatives can undergo quaternization to form quaternary ammonium (B1175870) salts.

N-Substitution Reactions

The N-H bond of the piperidin-2-one ring can be deprotonated by a strong base to form a nucleophilic amide anion, which can then react with various electrophiles. A common and effective method for N-alkylation involves the use of sodium hydride (NaH) to deprotonate the lactam, followed by the addition of an alkyl halide. This approach has been successfully applied to closely related C-alkylated piperidin-2-ones. For instance, the N-alkylation of piperidin-2-one derivatives can be achieved using NaH in an anhydrous solvent like dimethylformamide (DMF) at low temperatures (e.g., 0 °C), followed by the introduction of an alkylating agent such as benzyl (B1604629) bromide or methyl iodide.

Another established method for N-alkylation is through phase-transfer catalysis (PTC). This technique often employs a base like potassium carbonate (K2CO3) and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a suitable solvent or even under solvent-free conditions. researchgate.net For example, the N-alkylation of piperidine can be carried out using potassium carbonate and an alkylating agent in dry DMF at room temperature. researchgate.net This method can be adapted for this compound, offering a milder alternative to the use of sodium hydride.

The introduction of an N-benzyl group is a common strategy in the synthesis of piperidine derivatives. koreascience.or.krsbq.org.bracs.org This can be achieved by reacting the piperidin-2-one with benzylamine (B48309) in the presence of a base. acs.org For example, 1-benzyl-2-methylpiperidin-4-one (B1278940) has been synthesized by reacting the corresponding piperidone with benzylamine and sodium bicarbonate in an acetonitrile (B52724)/water mixture. acs.org A similar strategy could be employed for the N-benzylation of this compound.

The following table summarizes representative conditions for the N-substitution of piperidin-2-one scaffolds.

Starting MaterialReagentsSolventConditionsProductReference
Piperidin-2-one derivative1. NaH 2. Alkyl halide (e.g., Benzyl bromide, Methyl iodide)Anhydrous DMF0 °C to room temperatureN-Alkyl-piperidin-2-one derivativeGeneral Method
PiperidineAlkyl halide, K₂CO₃Dry DMFRoom temperatureN-Alkylpiperidine researchgate.net
2-Methylpiperidin-4-oneBenzylamine, NaHCO₃Acetonitrile/Water16 °C to 95 °C1-Benzyl-2-methylpiperidin-4-one acs.org
(R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one1.5 eq. s-BuLi, Methylating agentNot specifiedNot specified(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net

Quaternization

N-substituted this compound derivatives, being tertiary amines (within the lactam structure), can be converted into quaternary ammonium salts through reaction with an alkyl halide. This classic SN2 reaction is known as the Menshutkin reaction. nih.gov The process typically involves treating the N-substituted piperidin-2-one with an excess of an alkylating agent, such as iodomethane (B122720) or iodoethane, often in a polar solvent like acetonitrile or under solvent-free conditions. nih.gov

For instance, the quaternization of N,N-dimethyl piperidinium (B107235) cations has been successfully achieved using iodomethane. nih.gov Similarly, various heterocyclic amines have been quaternized using alkyl halides, with reaction times and temperatures varying depending on the reactivity of the amine and the alkylating agent. nih.gov The formation of a quaternary salt of N-methyl-3-ethyl-6-methylpiperidin-2-one would involve the reaction of the N-methylated lactam with another equivalent of a methylating agent, such as methyl iodide. The resulting product would be a 3-ethyl-1,1,6-trimethylpiperidin-2-onium salt.

The table below outlines general conditions for the quaternization of N-substituted piperidine derivatives.

Starting MaterialReagentSolventConditionsProductReference
N-Alkyl-piperidin-2-one derivativeAlkyl halide (e.g., Iodomethane)Acetonitrile or solvent-freeRoom temperature to refluxN,N-Dialkyl-piperidin-2-onium halide nih.gov
Piperidine derivativeIodomethaneWaterRoom temperatureN,N-Dimethyl piperidinium cation nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 6 Methylpiperidin 2 One

Acid-Base Equilibria and Protonation States

The structure of 3-Ethyl-6-methylpiperidin-2-one possesses several sites that can participate in acid-base reactions. The most prominent are the amide proton on the nitrogen atom and the C-H protons at the alpha-positions (C3 and C5) to the carbonyl group.

Amide Proton (N-H): The proton on the nitrogen is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of this proton is expected to be in the range of 17-19, similar to other secondary amides. It can be deprotonated by strong bases.

Alpha-Protons (α-C-H): The protons on the carbons adjacent to the carbonyl are significantly more acidic than typical alkane protons, with estimated pKa values in the range of 20-25. Deprotonation at these sites by a strong, non-nucleophilic base leads to the formation of an enolate, a key reactive intermediate. The C3 position has one acidic proton, while the less sterically hindered C5 position has two.

Protonation: Under strongly acidic conditions, the most basic site in the molecule, the carbonyl oxygen, will be protonated. This protonation enhances the electrophilicity of the carbonyl carbon.

Proton Site Approximate pKa Relevant Reactions
Amide (N-H)17-19Deprotonation with strong bases
α-Carbon (C3-H)20-25Enolate formation
α-Carbon (C5-H)20-25Enolate formation

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl group of the lactam is an electrophilic center, though its reactivity is attenuated compared to a ketone due to resonance stabilization from the nitrogen lone pair. Nevertheless, it can undergo reactions with potent nucleophiles.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene (B1212753) group, yielding the corresponding 3-ethyl-6-methylpiperidine.

Addition of Organometallics: While less reactive than ketones, the lactam carbonyl can react with highly reactive organometallic reagents such as Grignard or organolithium compounds. The reaction typically leads to the formation of a hemiaminal intermediate which, upon workup, can lead to ring-opening or other transformations.

Enolate Chemistry and Alpha-Carbon Functionalization

The generation of an enolate from this compound is a powerful strategy for forming new carbon-carbon bonds at the alpha-position. masterorganicchemistry.com The choice of base and reaction conditions is critical for controlling the regioselectivity of enolate formation. bham.ac.uk

Regioselectivity: Deprotonation can occur at either the C3 or C5 position.

Kinetic Enolate: A strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C) will preferentially abstract a proton from the less sterically hindered C5 position, yielding the kinetic enolate. bham.ac.uk

Thermodynamic Enolate: Under conditions that allow for equilibrium (higher temperatures, weaker base, or longer reaction times), the more substituted and thermodynamically more stable enolate at the C3 position would be favored.

Alpha-Functionalization: Once formed, the enolate is a potent nucleophile that can react with a variety of electrophiles in what are known as alkylation reactions. libretexts.org

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces a new alkyl group at the alpha-carbon. libretexts.org

Aldol-type Reactions: Reaction with aldehydes or ketones yields β-hydroxy lactams.

Stereocontrol: The existing stereocenters at C3 and C6 will exert diastereocontrol over the approach of the electrophile. Asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has shown that a chiral auxiliary on the nitrogen atom can direct the stereoselective alkylation at the C3 position with high diastereomeric excess. researchgate.net

Base Typical Conditions Major Product
LDA (Lithium Diisopropylamide)THF, -78 °CKinetic Enolate (deprotonation at C5)
LTMP (Lithium Tetramethylpiperidide)THF, -78 °CKinetic Enolate (deprotonation at C5)
NaH (Sodium Hydride)THF, Room Temp.Thermodynamic Enolate (deprotonation at C3)

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

The core structure of this compound is aliphatic and does not undergo electrophilic aromatic substitution. However, if a derivative containing an aromatic ring, such as N-phenyl-3-ethyl-6-methylpiperidin-2-one, were synthesized, this reaction would become relevant. In such a hypothetical case, the lactam substituent on the phenyl ring would act as a deactivating group due to the electron-withdrawing nature of the carbonyl. It would direct incoming electrophiles to the ortho and para positions of the aromatic ring.

Rearrangement Reactions and Pericyclic Processes

The saturated heterocyclic ring of this compound is a candidate for specific rearrangement reactions.

Baeyer-Villiger Oxidation: This reaction typically converts ketones to esters or cyclic ketones to lactones using a peroxy acid (e.g., m-CPBA). wiley-vch.de While amides are generally less reactive in this transformation than ketones, a Baeyer-Villiger-type rearrangement could potentially occur under forcing conditions, leading to the insertion of an oxygen atom adjacent to the carbonyl carbon to form a seven-membered ring diazepane-dione derivative. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. wiley-vch.de

Pericyclic Reactions: Pericyclic reactions like cycloadditions or electrocyclic reactions are not characteristic of this saturated lactam. Such processes would require the introduction of double bonds into the ring system.

Catalytic Transformations and Ligand Development

While the molecule itself can be a target of synthesis, its derivatives hold significant potential in the field of asymmetric catalysis.

Synthesis via Catalysis: The synthesis of the piperidinone core can be achieved through various catalytic methods, including transition-metal-catalyzed cyclization reactions or the hydrogenation of unsaturated pyridinone precursors.

Ligand Development: Chiral piperidines are valuable scaffolds for creating ligands used in enantioselective catalysis. nih.gov The chiral backbone of this compound, with its defined stereocenters, makes it an attractive starting point for developing new ligands. The nitrogen atom and the carbonyl oxygen can serve as binding sites for transition metals like palladium, rhodium, and ruthenium. mdpi.com For instance, palladium-catalyzed reactions such as the Tsuji-Trost allylation often employ chiral ligands to achieve high enantioselectivity. mdpi.comcaltech.edu The synthesis of functionalized piperidines and related oxazinanes has been explored for applications in creating β-amino acids, highlighting the utility of such heterocyclic scaffolds. nih.gov

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: Amides and ketones can undergo photochemical reactions such as Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions upon UV irradiation. For this compound, this could lead to ring-opening via cleavage of the C2-C3 or N-C2 bonds. If the molecule were attached to a suitable chromophore, photoinduced electron transfer (PET) could occur, initiating a cascade of reactions. mdpi.com

Electrochemical Reactivity: The lactam is expected to have distinct electrochemical behavior. The carbonyl group can be electrochemically reduced at a negative potential. Oxidation would likely occur at the nitrogen atom, although this typically requires higher potentials compared to simpler amines.

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 6 Methylpiperidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of 3-Ethyl-6-methylpiperidin-2-one. The piperidin-2-one ring can adopt several conformations, primarily pseudo-chair and boat forms, with the substituents (ethyl and methyl groups) occupying either pseudo-axial or pseudo-equatorial positions.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structure can be reliably assigned using a combination of 2D NMR experiments. These techniques reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would reveal the connectivity within the ethyl group (CH₂ to CH₃) and along the piperidinone backbone (e.g., H3 coupling to H4, and H5 coupling to H6 and H4). princeton.edusdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the proton signal from the methyl group at C6 would show a correlation to the C2 carbonyl carbon, confirming the lactam structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly powerful for determining stereochemistry. For example, the relative orientation of the ethyl and methyl groups (cis or trans) can be determined by observing NOE cross-peaks between the protons on these substituents and protons on the piperidine (B6355638) ring. princeton.edu

The expected ¹H and ¹³C NMR chemical shifts for a plausible diastereomer (e.g., the cis-isomer) are outlined in the table below. Actual values can vary based on solvent and specific conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-3-Ethyl-6-methylpiperidin-2-one This is an interactive table. Select a row to highlight the corresponding atom in the structure.

Atom No.Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected HMBC Correlations (from ¹H)
1N-H~7.5 (broad)-C2, C6
2C=O-~173-
3CH~2.3~45C2, C4, C5, C(ethyl)
4CH₂~1.8~28C2, C3, C5, C6
5CH₂~1.9~25C3, C4, C6, C(methyl)
6CH~3.5~50C2, C4, C5, C(methyl)
7CH₃ (at C6)~1.2~22C5, C6
8CH₂ (ethyl)~1.6~29C3, C(ethyl CH₃)
9CH₃ (ethyl)~0.9~12C3, C(ethyl CH₂)

The piperidin-2-one ring is not static; it undergoes conformational changes in solution, primarily through ring inversion. Furthermore, rotation around the N-C(O) amide bond can be restricted due to its partial double-bond character. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can quantify the energy barriers associated with these processes.

For N-acyl piperidine derivatives, the energy barrier to rotation around the C-N bond can be significant. researchgate.net In the case of this compound, the primary dynamic process accessible by DNMR would be the ring inversion between two pseudo-chair conformations. At low temperatures, the exchange between conformers would be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, the free energy of activation (ΔG‡) for the ring inversion can be calculated, providing insight into the conformational flexibility of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Table 2: Predicted Crystallographic Parameters for this compound This is an interactive table. Click on a parameter for a brief explanation.

ParameterPredicted Value/SystemRationale/Reference
Crystal SystemMonoclinic or TriclinicCommon for similar organic molecules. nih.govresearchgate.net
Space GroupP2₁/c or P-1Common centrosymmetric space groups. nih.govresearchgate.net
Ring ConformationChair ConformationMinimizes steric interactions; common for piperidine rings. nih.gov
Substituent OrientationEquatorialGenerally the more stable orientation for alkyl groups on a chair scaffold. nih.gov

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. The most significant of these is expected to be hydrogen bonding. The lactam moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong N-H···O=C hydrogen bonds, often leading to the creation of centrosymmetric dimers or infinite chains, which are common motifs in the crystal structures of lactams and amides. mdpi.com

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Given the presence of a flexible ring and hydrogen bonding groups, it is plausible that this compound could exhibit polymorphism. chemrevlett.com The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, or rate of cooling.

Cocrystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline solid with unique properties. The N-H and C=O groups of the lactam make this compound an excellent candidate for forming cocrystals with coformers that possess complementary hydrogen bonding sites, such as carboxylic acids or other amides.

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent vibrational bands would be associated with the lactam ring and the alkyl substituents.

N-H Stretch: In a dilute, non-polar solvent, a sharp band for the "free" N-H stretch is expected around 3400-3450 cm⁻¹. In the solid state or in concentrated solution, this band broadens and shifts to a lower frequency (typically 3200-3300 cm⁻¹) due to its involvement in intermolecular hydrogen bonding. dicp.ac.cnnih.gov

C=O Stretch: The lactam carbonyl group gives rise to a very strong absorption band. For a six-membered ring (δ-lactam), this band typically appears around 1660-1680 cm⁻¹. Hydrogen bonding also shifts this band to a lower frequency.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and ethyl groups, as well as the ring methylene (B1212753) groups, will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like C-C backbones often produce stronger Raman signals than IR.

The influence of hydrogen bonding is a key aspect revealed by vibrational spectroscopy. The formation of N-H···O bonds weakens both the N-H and C=O bonds, resulting in a redshift (a shift to lower wavenumber) of their respective stretching frequencies. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions in the system. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This is an interactive table. Click on a functional group to see its typical range.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
N-HStretch3250 (broad)3250 (weak)Frequency is highly sensitive to hydrogen bonding. nih.gov
C-H (sp³)Stretch2850-29802850-2980Bands from ethyl, methyl, and ring CH/CH₂ groups.
C=OStretch~1670 (strong)~1670 (medium)Position indicates a six-membered lactam.
CH₂Bend (Scissoring)~1460~1460Characteristic for methylene groups.
C-NStretch~1250~1250Amide III band region.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable tools for assigning the absolute configuration of enantiomers. researchgate.net Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly powerful for this purpose, providing data that, when compared with quantum-chemical predictions, can lead to a definitive stereochemical assignment. chemistrywithatwist.com

For this compound, the key chromophore responsible for the chiroptical response is the lactam (cyclic amide) group. The n → π* electronic transition of the amide, typically observed in the 210-240 nm region, gives rise to a Cotton effect in both ECD and ORD spectra. The sign and magnitude of this Cotton effect are exquisitely sensitive to the spatial arrangement of the atoms surrounding the chromophore, and thus to the absolute configuration at the C3 and C6 chiral centers.

The relationship between the molecular conformation and the observed chiroptical properties necessitates a computational approach for reliable interpretation. chemistrywithatwist.com The general workflow involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Spectral Simulation: Calculating the theoretical ECD and ORD spectra for each stable conformer using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the contributions of each conformer based on their calculated relative populations.

Comparison: Matching the theoretical spectrum with the experimental one to assign the absolute configuration.

For the (3R, 6R) and (3S, 6S) enantiomers of this compound, the ECD spectra are expected to be mirror images of each other. Diastereomers, such as the (3R, 6S) and (3S, 6R) forms, will exhibit unique spectra distinct from each other and from the other enantiomeric pair.

Table 1: Hypothetical Chiroptical Data for Stereoisomers of this compound
Stereoisomerλmax (nm) of n → π* TransitionSign of Cotton Effect (ECD)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Optical Rotation [α]D (ORD)
(3R, 6R)~225Positive+4500Positive
(3S, 6S)~225Negative-4500Negative
(3R, 6S)~228Negative-1200Negative
(3S, 6R)~228Positive+1200Positive

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₇NO), the calculated exact mass of the neutral molecule is 155.1310 Da. When analyzed by electrospray ionization (ESI), it is typically observed as the protonated molecule [M+H]⁺ with a calculated exact mass of 156.1383 Da. The high precision of HRMS helps to distinguish the compound from other isomers or isobaric species.

Tandem Mass Spectrometry (MS/MS) , or collision-induced dissociation (CID), involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its fragmentation into smaller product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For the protonated this compound, several characteristic fragmentation pathways can be predicted based on the principles of ion chemistry. miamioh.edu

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the opening of the piperidinone ring.

Loss of the ethyl group as a neutral radical (•C₂H₅) or as ethylene (B1197577) (C₂H₄) from the precursor ion.

Loss of the methyl group as a methyl radical (•CH₃).

Retro-Diels-Alder (RDA) type cleavage of the piperidinone ring.

Loss of carbon monoxide (CO) from the ring-opened structure.

The analysis of these pathways allows for the confirmation of the core piperidinone structure and the positions of the alkyl substituents.

Isotopic Profiling in HRMS further validates the elemental composition. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of heavy isotopes (¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O), must match the theoretically predicted isotopic distribution for the formula C₉H₁₇NO. This provides an additional layer of confidence in the compound's identification.

Table 2: Plausible High-Resolution Tandem MS (MS/MS) Data for Protonated this compound ([C₉H₁₇NO+H]⁺)
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Formula
156.1383128.1070C₂H₄ (28.0313)Loss of ethylene from the ethyl group
156.1383127.1226C₂H₅• (29.0391)Loss of ethyl radical
156.1383112.0757C₂H₅• + CH₃• (44.0626)Sequential loss of ethyl and methyl radicals
156.138398.0964C₃H₈O (60.0575)Ring cleavage and rearrangement product
128.1070100.0757CO (27.9949)Loss of carbon monoxide after ring opening

Theoretical and Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and databases, detailed theoretical and computational studies specifically focusing on the chemical compound this compound are not publicly available. As a result, a detailed analysis of its electronic structure, conformational landscape, and reaction mechanisms based on established computational methods cannot be provided at this time.

The investigation sought to uncover research pertaining to quantum mechanical calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, as well as Molecular Dynamics (MD) simulations for this compound. These computational techniques are instrumental in modern chemistry for predicting molecular properties and reactivity. DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic properties. FMO analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offers crucial insights into a molecule's reactivity and its potential to engage in chemical reactions.

Similarly, Molecular Dynamics simulations provide a virtual window into the dynamic behavior of molecules over time. These simulations can reveal the various shapes (conformations) a molecule can adopt, its flexibility, and how it interacts with its environment, such as solvents or other molecules. This information is vital for understanding a compound's physical properties and biological activity.

Furthermore, the search extended to computational studies that might have elucidated the potential reaction mechanisms and transition states involving this compound. Such studies are fundamental for understanding how the compound is formed and how it might transform in chemical reactions.

The absence of specific research on this compound means that data tables for its optimized molecular geometry, frontier molecular orbital energies, conformational dynamics, and reaction energetics cannot be generated. While computational studies on related piperidin-2-one or lactam structures exist, the strict focus on this compound, as requested, prevents the extrapolation of data from these other compounds, which would not be scientifically rigorous.

This lack of specific computational data highlights a gap in the current body of chemical research. Future theoretical and computational investigations would be necessary to build a comprehensive scientific understanding of the physicochemical properties and reactivity of this compound.

Theoretical and Computational Studies of 3 Ethyl 6 Methylpiperidin 2 One

Computational Elucidation of Reaction Mechanisms and Transition States

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a molecule like 3-Ethyl-6-methylpiperidin-2-one, with multiple rotatable bonds and stereocenters, the PES can be complex, featuring numerous energy minima corresponding to stable conformers and saddle points representing transition states between them.

In the case of 2,6-diarylpiperidin-4-ones, spectral analysis has indicated a preference for a chair conformation with equatorial aryl and alkyl groups. asianpubs.org Conversely, the introduction of an N-nitroso group can favor boat conformations. ias.ac.in Density Functional Theory (DFT) calculations are a powerful tool to investigate these conformational preferences. For example, DFT studies on 2-aryl-4-methylenepiperidines have been used to calculate the energy differences between various rotamers and conformers, revealing that the axial orientation of a phenyl group can be energetically favorable. acs.org

A hypothetical PES mapping for this compound would involve systematically altering key dihedral angles (e.g., those associated with the ethyl and methyl group rotations and the ring puckering) and calculating the corresponding single-point energies. This process would reveal the global minimum energy structure and other low-energy conformers that could be relevant in biological systems.

Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (C-C-C-N)Dihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
Chair (Ethyl-eq, Methyl-eq)60°-60°0.00
Chair (Ethyl-ax, Methyl-eq)180°-60°2.50
Chair (Ethyl-eq, Methyl-ax)60°180°2.80
Twist-Boat30°30°5.50

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Activation Energy Calculations

Activation energy is the minimum energy required to initiate a chemical reaction. In the context of this compound, this could refer to processes like ring-opening reactions, conformational changes, or interactions with other molecules. Computational methods, particularly DFT, are instrumental in calculating these energy barriers.

For example, the ring-opening of piperidine (B6355638) derivatives can be studied computationally to determine the activation energy of the process. researchgate.net Similarly, the energy barrier for ring flipping between different chair conformations can be calculated. For N-Boc-2-aryl-4-methylenepiperidines, the Gibbs energy of activation for ring flipping was calculated to be approximately 55 kJ/mol at 195 K. acs.org

These calculations typically involve identifying the transition state structure on the potential energy surface, which is a first-order saddle point. The energy difference between the reactant (initial state) and the transition state corresponds to the activation energy. Understanding these energy barriers is crucial for predicting the kinetic stability of the molecule and the feasibility of certain reaction pathways.

Table 2: Illustrative Activation Energies for Processes Involving Piperidinone Derivatives

ProcessAnalogous CompoundComputational MethodCalculated Activation Energy (kcal/mol)
Ring FlippingN-Boc-2-aryl-4-methylenepiperidineDFT (B3LYP-D3BJ)13.1
Ring OpeningGeneric Piperidine DerivativePhotochemical15-25

Note: This table presents data from studies on analogous compounds to illustrate the concept and is not specific to this compound.

In Silico Modeling of Molecular Interactions with Biological Macromolecules (Principles and Theoretical Frameworks)

In silico modeling has become an indispensable tool in drug discovery and molecular biology, allowing for the prediction and analysis of interactions between small molecules like this compound and biological macromolecules such as proteins and nucleic acids. These computational techniques provide insights into binding mechanisms and can guide the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comjksus.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

For piperidine derivatives, docking studies have been extensively used to predict their binding modes to various protein targets. For instance, docking studies of N-functionalized piperidine derivatives into the dopamine (B1211576) D2 receptor have been performed to predict possible binding modes. tandfonline.com In another study, chloro-substituted 3,5-bis(arylidene)-4-piperidone derivatives showed strong binding free energies when docked into the β5 subunit of the 20S proteasome. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A theoretical docking study of this compound into a hypothetical receptor would involve preparing the 3D structures of both the ligand and the receptor, defining the binding site, and then running the docking simulation. The results would be a set of predicted binding poses ranked by their docking scores, providing hypotheses about the binding mechanism.

Table 3: Illustrative Docking Scores of Piperidinone Derivatives against a Protein Target

CompoundTarget ProteinDocking Score (kcal/mol)
Chloro-substituted 3,5-bis(arylidene)-4-piperidone20S proteasome β5 subunit-9.12
N-functionalized piperidine derivativeDopamine D2 ReceptorNot specified

Note: This table presents data from studies on analogous compounds to illustrate the concept and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

QSAR studies have been successfully applied to various series of piperidine derivatives. For example, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key descriptors related to their antiarrhythmic activity. nih.gov Another study on piperine (B192125) analogs as bacterial NorA efflux pump inhibitors developed a QSAR model with high predictive accuracy. nih.gov These models often use a combination of descriptors, including electronic, steric, and hydrophobic properties.

To develop a QSAR model for a library of compounds related to this compound, one would first need a dataset of compounds with measured biological activity. Then, a large number of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the activity. The predictive power of the model would be assessed through rigorous validation techniques.

Table 4: Illustrative Descriptors Used in QSAR Models for Piperidine Derivatives

QSAR StudyImportant Descriptors
Pyrrolidin-2-one derivatives (Antiarrhythmic)PCR, JGI4
Piperine analogs (Efflux pump inhibitors)Partial negative surface area, Molecular shadow area, Heat of formation

Note: This table presents data from studies on analogous compounds to illustrate the concept and is not specific to this compound.

Applications of 3 Ethyl 6 Methylpiperidin 2 One in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds. acs.org Consequently, the synthesis of enantiomerically pure substituted piperidines is of great interest. Chiral lactams, such as 3-Ethyl-6-methylpiperidin-2-one, serve as key precursors to these complex molecules.

Asymmetric Synthesis of Natural Products Scaffolds

While direct application of this compound in the total synthesis of a specific natural product is not yet widely documented, the utility of closely related substituted piperidin-2-ones is well-established. For instance, the asymmetric synthesis of (S)-(+)-coniine, a toxic piperidine alkaloid, has been achieved using a 6-substituted piperidin-2-one as a key intermediate. researchgate.net The strategy involved the diastereoselective assembly of a diolefinic hydrazide, followed by ring-closing metathesis to form the cyclic enehydrazide, which was then converted to the enantiopure 6-alkyl-piperidin-2-one. researchgate.net

Furthermore, chiral 2-substituted-6-methyl-2,3-dihydropyridinones have been employed as versatile intermediates in the synthesis of polyfunctional piperidine-based compounds, including key fragments of natural alkaloids like (+)-calvine and (−)-indolizidine 209D. rsc.org These examples underscore the potential of the this compound scaffold as a starting point for the asymmetric synthesis of various natural product skeletons. The presence of both an ethyl and a methyl group offers additional points for stereocontrol and further functionalization.

Preparation of Advanced Intermediates for Specialty Chemicals

Substituted piperidin-2-ones are recognized as important intermediates in the preparation of specialty chemicals, particularly in the pharmaceutical industry. researchgate.net The piperidone core is a key component in a number of therapeutic agents. For example, chiral 2-substituted 4-piperidones have been synthesized as building blocks for analogues of donepezil, a drug used for the treatment of Alzheimer's disease. acs.orgnih.gov

The synthesis of N-protected 3-methylpiperidin-2-one (B1294715) highlights the importance of such compounds as pharmaceutical intermediates. researchgate.net In this context, this compound, with its defined stereochemistry, represents a valuable precursor for the development of novel chiral drugs and other high-value specialty chemicals. The ethyl and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

Role in Polymer Chemistry and Functional Materials

The lactam functionality of this compound opens up possibilities for its use in polymer science, either as a monomer for the synthesis of novel polyamides or as a modifying agent for existing polymers.

Monomer or Comonomer in Polymerization Reactions

The parent compound, δ-valerolactam (2-piperidinone), is known to undergo ring-opening polymerization to produce nylon 5, a polyamide with distinct properties. wikipedia.org By analogy, this compound could potentially serve as a monomer or comonomer to create functional polyamides. The presence of the ethyl and methyl groups along the polymer backbone would be expected to alter the physical properties of the resulting material, such as its crystallinity, melting point, and solubility, compared to nylon 5.

Research on the polymerization of other substituted lactones, such as 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), further supports this potential. rsc.org EVP, a CO2-derived lactone, has been investigated as a versatile platform for polymer synthesis. rsc.org The structural similarity suggests that this compound could also be a viable candidate for creating new polymers with tailored properties.

MonomerResulting PolymerPotential Properties Influenced by Substitution
δ-ValerolactamNylon 5Baseline properties
This compoundPoly(3-ethyl-6-methyl-co-imino-1,5-pentanediyl)Altered crystallinity, melting point, solubility

Modifying Agent for Polymer Properties

There is currently limited specific information on the use of this compound as a polymer modifying agent. However, in principle, the compound could be grafted onto existing polymer chains to introduce new functionalities. The lactam ring could be opened to create a pendant amide group, which could then be further functionalized. This could be a route to alter the surface properties of materials, for example, to improve their hydrophilicity or to provide sites for further chemical reactions.

Supramolecular Chemistry and Host-Guest Systems

The amide group within the this compound structure is capable of forming strong hydrogen bonds, making it a promising candidate for applications in supramolecular chemistry. The formation of well-defined, non-covalent assemblies is a key principle in the design of new materials and functional systems.

Research on other piperidone derivatives has demonstrated their ability to form predictable supramolecular synthons. For example, the co-crystallization of (E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-piperidone with dicarboxylic acids leads to the formation of H-shaped, hydrogen-bonded structures. nih.gov In these structures, two piperidinium (B107235) cations are linked by a dicarboxylate dianion through strong N+-H···-OOC hydrogen bonds. nih.gov

Design of Self-Assembled Structures

Extensive searches of scientific databases and scholarly articles did not yield any specific research detailing the use of this compound in the design or synthesis of self-assembled structures. While the broader class of piperidine derivatives is utilized in supramolecular chemistry, no literature could be found that specifically investigates the self-assembly properties of this particular compound.

Molecular Recognition and Non-Covalent Interactions

There is currently no available research in the scientific literature that specifically investigates the molecular recognition properties or non-covalent interactions of this compound. Studies on related piperidine structures often explore their interaction with biological targets or their role in crystal engineering; however, these findings cannot be directly attributed to this compound without specific experimental data.

Design and Synthesis of Ligands for Metal Catalysis

The piperidine scaffold is a common motif in the design of ligands for metal catalysis. However, a thorough review of the current scientific literature reveals no specific instances of this compound being designed or synthesized for use as a ligand in metal-catalyzed reactions. Research in this area tends to focus on other substituted piperidines, and as such, there are no detailed findings on the catalytic activity or coordination chemistry of complexes involving this compound.

Development of Chemical Sensors and Probes (Non-Biological, Non-Clinical Applications)

There is no information available in the current scientific literature regarding the application of this compound in the development of non-biological or non-clinical chemical sensors and probes. While various organic molecules are employed for the detection of analytes, research has not yet explored the potential of this specific compound for such applications.

Analytical Methodologies for the Detection and Quantification of 3 Ethyl 6 Methylpiperidin 2 One in Research Settings

Chromatographic Methods for Purity Assessment and Trace Analysis

Chromatography is an indispensable tool in the pharmaceutical and chemical research landscape for separating and analyzing complex mixtures. For a compound like 3-Ethyl-6-methylpiperidin-2-one, which contains two chiral centers, chromatographic methods are crucial not only for determining chemical purity but also for resolving and quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be the primary choice for evaluating the purity of this compound.

Method Development Considerations:

Column: A C18 column is a common starting point, offering good retention and separation for a wide range of organic molecules.

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer at a slightly acidic pH to ensure the lactam is in a neutral form) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good peak shape and resolution from any impurities.

Detection: Given the lactam structure, UV detection at a low wavelength, likely around 210-220 nm, would be appropriate for detecting the carbonyl chromophore.

Hypothetical HPLC Purity Data: A hypothetical analysis of a synthesized batch of this compound might yield the following results, indicating the presence of minor impurities.

Peak No.Retention Time (min)Area (%)Possible Identity
12.50.25Starting Material 1
23.80.40Starting Material 2
37.299.15This compound
49.10.20Unknown Impurity

This interactive table demonstrates a typical output for a purity assessment via HPLC.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is an excellent technique for detecting volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point starting materials.

Method Development Considerations:

Column: A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would be suitable for separating a range of potential volatile impurities.

Inlet and Detector: A split/splitless inlet would be used, and a Flame Ionization Detector (FID) would provide excellent sensitivity for organic compounds.

Temperature Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature (e.g., 250 °C) would be employed to separate compounds with a wide range of boiling points.

Hypothetical GC Data for Residual Solvents:

CompoundRetention Time (min)Concentration (ppm)
Toluene4.550
Tetrahydrofuran3.2120

This interactive table shows a possible result for the analysis of residual solvents in a sample of this compound.

Due to the presence of two chiral centers at positions 3 and 6, this compound can exist as four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). Chiral chromatography is essential to separate and quantify these stereoisomers, which is critical as they may have different biological activities.

Method Development Considerations:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide variety of chiral compounds, including lactams.

Mobile Phase: Normal-phase chromatography using mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) is often successful for chiral separations on these types of columns. The ratio of the solvents is a key parameter for optimizing the separation.

A study on a similar compound, N-protected 3-methylpiperidin-2-one (B1294715), successfully used a chiral HPLC column to separate its diastereoisomers. nih.gov This demonstrates the feasibility of this approach for this compound.

Hypothetical Chiral HPLC Separation Data:

StereoisomerRetention Time (min)Area (%)
(3R,6S)10.21.5
(3S,6R)11.51.3
(3S,6S)14.848.6
(3R,6R)16.148.6

This interactive table illustrates the separation of the four stereoisomers of this compound, showing an example of a racemic mixture of diastereomers.

Hyphenated Techniques for Impurity Profiling and Degradation Product Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for identifying unknown compounds in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are pivotal for identifying and structurally characterizing impurities and degradation products.

GC-MS would be used to identify any volatile or semi-volatile byproducts from the synthesis. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for the determination of the molecular weight and structural features of the impurity.

LC-MS/MS is particularly valuable for non-volatile impurities and for degradation products that may form under stress conditions such as hydrolysis, oxidation, or photolysis. researchgate.netrsc.org In a tandem MS experiment, a precursor ion corresponding to an impurity is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that is crucial for identification. For instance, studies on the degradation of piperine (B192125), another compound containing a piperidine (B6355638) ring, have shown that hydrolysis and oxidation are significant degradation pathways. researchgate.netrsc.org

Hypothetical Impurities and Degradation Products:

CompoundPotential OriginExpected m/z [M+H]⁺
3-Ethyl-6-methyl-3,4-dihydropyridin-2(1H)-oneDehydrogenation139.09
5-Amino-2-ethyl-5-methylhexanoic acidHydrolysis160.13
N-Oxide of this compoundOxidation158.12

This interactive table lists potential byproducts and degradation products of this compound and their expected mass-to-charge ratios.

Spectrophotometric and Spectrofluorometric Methods for Quantification

While chromatography is excellent for separation and purity assessment, spectrophotometric and spectrofluorometric methods can offer simpler and faster approaches for quantification in certain contexts, such as in dissolution studies or for high-throughput screening.

Spectrophotometry (UV-Vis): The lactam carbonyl group in this compound exhibits a weak UV absorbance. A UV-Vis spectrophotometer can be used to quantify the compound in a pure solution by measuring its absorbance at the wavelength of maximum absorption (λmax), which for simple piperidinones is typically in the range of 210-230 nm. nist.gov A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Hypothetical UV-Vis Calibration Data:

Concentration (mg/mL)Absorbance at 215 nm
0.0050.152
0.0100.305
0.0200.610
0.0401.220

This interactive table shows data that could be used to generate a calibration curve for the quantification of this compound.

Spectrofluorometry: this compound is not expected to be naturally fluorescent. However, spectrofluorometry could be employed if the molecule is derivatized with a fluorescent tag. This approach offers very high sensitivity and selectivity. For example, the primary amine that would result from the hydrolysis of the lactam could be reacted with a fluorogenic reagent like fluorescamine (B152294) or o-phthaldialdehyde (OPA) to produce a highly fluorescent product, allowing for trace-level quantification. Research on other piperidine derivatives has shown that they can be incorporated into fluorescent systems. nih.govmdpi.com

Electrochemical Analysis Techniques

The core of electrochemical analysis for such a compound would likely revolve around the oxidation or reduction of its electroactive moieties. The lactam functional group itself presents possibilities for electrochemical detection. The nitrogen atom's lone pair of electrons and the adjacent carbonyl group create a system that can be subject to electrochemical transformation.

Potential electrochemical approaches could include:

Anodic Oxidation: The secondary amine within the lactam structure could be susceptible to oxidation at a suitable electrode surface (like glassy carbon or platinum), especially under specific pH conditions. This process would involve the transfer of electrons from the molecule to the electrode, generating a measurable current that is proportional to the concentration of the analyte. A flow-electrochemical setup could be particularly effective for such an analysis. nih.gov

Cathodic Reduction: While less common for simple amides, reduction of the carbonyl group is a theoretical possibility, although it typically requires high negative potentials and specific electrode materials.

Derivative Analysis: The compound could be chemically derivatized to introduce a more easily detectable electroactive group, such as a nitroaromatic or phenolic moiety, thereby enhancing the sensitivity and selectivity of the electrochemical measurement.

The development of a specific electrochemical method would require systematic investigation using techniques like cyclic voltammetry (CV) to probe the redox behavior of this compound. CV studies would help determine the oxidation and/or reduction potentials, the nature of the electron transfer process (reversible or irreversible), and the influence of factors like pH and scan rate. Once the fundamental electrochemical properties are understood, more sensitive quantitative techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed and validated for its determination in various research matrices.

Stability Studies and Degradation Kinetics in Various Conditions

Stability testing is a critical component of chemical research, providing essential information on how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, light, and pH. mfds.go.kr For this compound, the primary point of chemical instability is the lactam ring. Lactams, being cyclic amides, are susceptible to hydrolysis, which breaks the ring to form the corresponding amino acid.

The principal degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to the cleavage of the amide bond.

The rate of this degradation is highly dependent on pH and temperature. researchgate.net Other potential degradation pathways could include oxidation, particularly if exposed to strong oxidizing agents or photolytic conditions. mdpi.com

Formal stability and degradation kinetics studies, following international guidelines such as those from the ICH, would be necessary to establish a re-test period and recommend storage conditions. europa.eu Such studies involve subjecting the compound to a variety of stress conditions.

Table 1: Illustrative Degradation Kinetics of this compound under Various Stress Conditions

The data in this table is illustrative and hypothetical, designed to represent the typical output of a stability study. Specific experimental data for this compound is not available in the cited literature.

ConditionTime (days)Degradation (%)Major DegradantKinetic ModelRate Constant (k)
0.1 M HCl (aq) at 60°C715.25-Amino-3-methylheptanoic acidFirst-Order0.023 day⁻¹
0.1 M NaOH (aq) at 25°C122.55-Amino-3-methylheptanoic acidFirst-Order0.25 day⁻¹
3% H₂O₂ (aq) at 25°C144.8Oxidative byproductsZero-Order0.0034 %/day
Photostability (ICH Q1B)71.9Photolytic byproductsN/AN/A
40°C / 75% RH (Solid)90< 0.5None detectedN/AN/A

These studies are crucial for understanding the compound's intrinsic stability and for developing formulations or storage protocols that ensure its integrity during research applications. The analysis of the parent compound and the quantification of any degradation products would typically be performed using a validated stability-indicating HPLC method. mdpi.com

Q & A

Q. What are best practices for reporting synthetic yields and purity in publications to ensure reproducibility?

  • Answer :
  • Yields : Report isolated yields (mass-based) and reaction scales (e.g., mmol).
  • Purity : Include HPLC chromatograms (≥95% area) and 1H^1H-NMR integration ratios.
  • Metadata : Detail solvent batches, drying methods (e.g., molecular sieves), and equipment calibration dates. Reference commercial standards (e.g., USP grade) where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.